

TRPM4-IN-1 Electrophysiology Protocol for Patch Clamp: Application Notes

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Compound of Interest

Compound Name: TRPM4-IN-1

Cat. No.: B15621012

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Introduction

The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations like Na⁺ and K⁺, but not Ca²⁺.^{[1][2]} Its activation by intracellular Ca²⁺ leads to membrane depolarization, influencing a wide range of physiological processes.^[1] Dysregulation of TRPM4 has been implicated in various pathologies, including cardiac arrhythmias and certain cancers.^[1] **TRPM4-IN-1**, also known as CBA (4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid), is a potent and selective small-molecule inhibitor of the TRPM4 channel.^[3] This document provides detailed application notes and a comprehensive electrophysiology protocol for characterizing the inhibitory effects of **TRPM4-IN-1** using the patch-clamp technique.

Data Presentation

Inhibitory Potency of TRPM4 Modulators

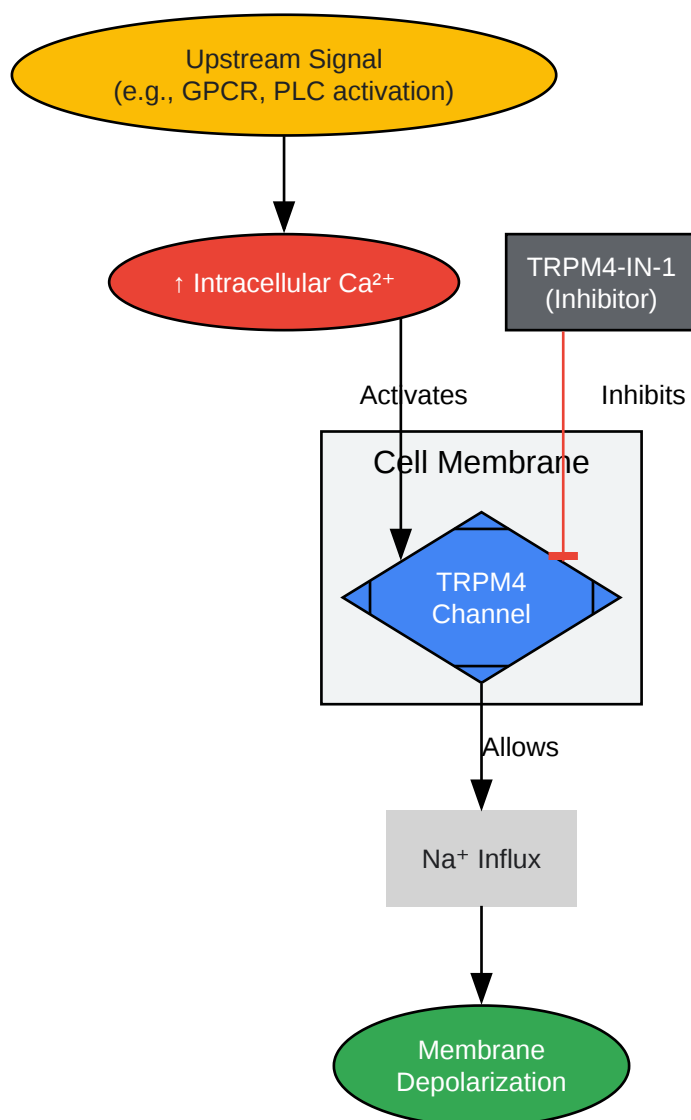
The following table summarizes the inhibitory potency of **TRPM4-IN-1** and other common TRPM4 modulators. This data is crucial for experimental design and interpretation of results.

Compound	Action	IC50 Value	Cell Type	Species	Reference
TRPM4-IN-1 (CBA)	Inhibitor	1.5 μ M	HEK293 (overexpressing TRPM4)	Human	[3]
1.6 \pm 0.3 μ M	HEK293 (overexpressing TRPM4)	Human	[4]		
TRPM4-IN-2 (NBA)	Inhibitor	\sim 0.125 μ M (extracellular)	TsA-201	Human	[1]
\sim 0.187 μ M (intracellular)	TsA-201	Human	[1]		
\sim 0.215 μ M (extracellular)	TsA-201	Mouse	[1]		
\sim 0.119 μ M (intracellular)	TsA-201	Mouse	[1]		
0.16 μ M	LNCaP Cells	Human	[1]		
9-Phenanthrol	Inhibitor	\sim 30 μ M	TsA-201	Human	[1]
29.1 \pm 5.8 μ M	HEK293 (overexpressing TRPM4)	Human	[4]		
20.7 \pm 2.9 μ M	Ventricular Fibroblasts	Human (Control)	[5]		
19.5 \pm 5.7 μ M	Ventricular Fibroblasts	Human (Heart Failure)	[5]		
Flufenamic acid	Inhibitor	Not specified	Not specified	Not specified	[1]

Signaling Pathway and Experimental Workflow

TRPM4 Channel Activation and Inhibition

The activation of the TRPM4 channel is intrinsically linked to intracellular calcium signaling.[1] An increase in intracellular Ca^{2+} concentration, triggered by various upstream signals, leads to the opening of the TRPM4 channel. This allows the influx of monovalent cations, primarily Na^+ , resulting in membrane depolarization. **TRPM4-IN-1** acts as an inhibitor of this channel, blocking the ion flow and thus preventing depolarization.

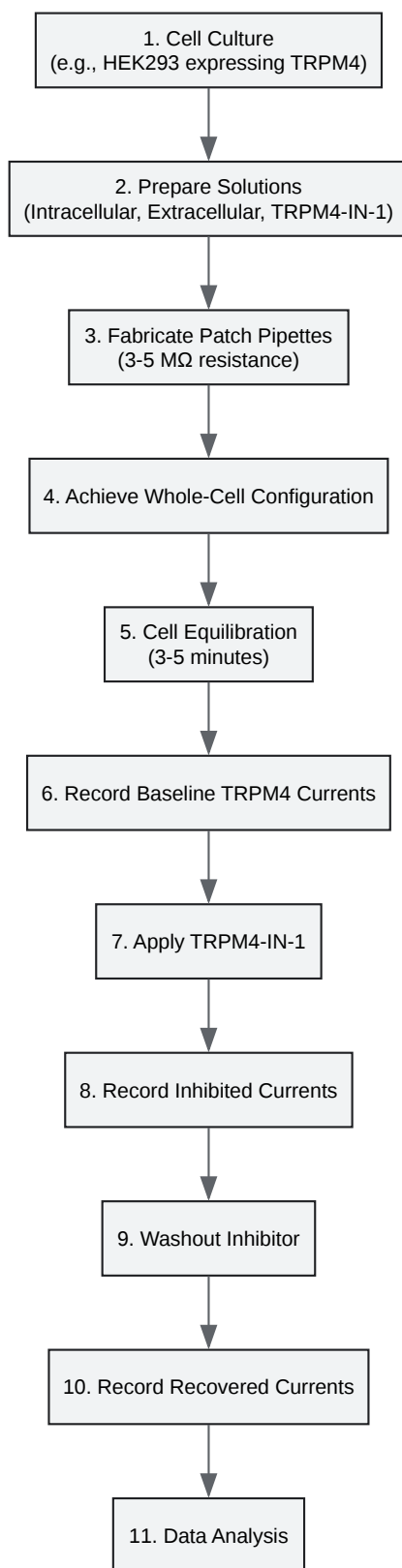


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Caption: TRPM4 channel activation by intracellular Ca^{2+} and inhibition by **TRPM4-IN-1**.

Experimental Workflow for Patch-Clamp Analysis

The following diagram outlines the general workflow for investigating the effect of **TRPM4-IN-1** on TRPM4 currents using the whole-cell patch-clamp technique.



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